2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole
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Overview
Description
2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction forms an intermediate, which is then subjected to further reactions to form the final imidazole compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used in industrial settings to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole
Uniqueness
2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE stands out due to its unique combination of chemical groups, which confer specific properties such as enhanced stability and reactivity.
Properties
Molecular Formula |
C28H20Cl2N2O |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C28H20Cl2N2O/c29-22-16-15-21(24(30)17-22)18-33-25-14-8-7-13-23(25)28-31-26(19-9-3-1-4-10-19)27(32-28)20-11-5-2-6-12-20/h1-17H,18H2,(H,31,32) |
InChI Key |
XLBVIIIDBLZCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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